cis-1,3-Dimethylcyclohexane
Description
Fundamental Principles of Cyclohexane (B81311) Conformational Analysis
To escape the angle and torsional strain of a planar arrangement, cyclohexane adopts a puckered three-dimensional structure. chemistrysteps.com The study of these various spatial arrangements and their relative stabilities is known as conformational analysis.
The most stable and significant conformation of cyclohexane is the "chair" conformation. vaia.com This arrangement allows all carbon-carbon bonds to have a nearly ideal tetrahedral bond angle of approximately 109.5°, thus minimizing angle strain. chemistrysteps.com Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. vaia.com The chair conformation is so stable that at room temperature, the vast majority of cyclohexane molecules exist in this form. numberanalytics.com
At room temperature, cyclohexane undergoes a rapid "ring flip" between two equivalent chair conformations. During this process, the molecule passes through higher-energy conformations such as the "half-chair" and "twist-boat". numberanalytics.comutexas.edu The energy barrier for this interconversion is low enough to allow for millions of flips per second. vaia.com
In the chair conformation, the twelve hydrogen atoms are not equivalent. They are classified into two distinct types of positions: axial and equatorial. vaia.com Axial bonds are parallel to the principal axis of the ring, pointing either straight up or straight down. utexas.edu Equatorial bonds point out from the "equator" of the ring, roughly perpendicular to the axis. utexas.edu
When a substituent replaces a hydrogen atom on the cyclohexane ring, it can occupy either an axial or an equatorial position. These two possibilities result in two different chair conformations that are no longer equal in energy. yale.edu Generally, a substituent is more stable in the equatorial position to minimize steric hindrance. vaia.com This preference is due to unfavorable steric interactions that occur when the substituent is in the axial position.
The difference in stability between axial and equatorial conformers is primarily due to steric strain, which arises from non-bonded atoms being forced into close proximity. Two key types of steric interactions are crucial for understanding the conformational preferences of substituted cyclohexanes.
A significant source of steric strain in the axial conformation is the 1,3-diaxial interaction . This refers to the steric repulsion between an axial substituent and the two axial hydrogen atoms (or other axial substituents) located on the same side of the ring, three carbons away. lumenlearning.comlibretexts.org This interaction is a major factor in destabilizing the axial conformation of a substituted cyclohexane. lumenlearning.com The magnitude of this strain increases with the size of the substituent. chemistrysteps.com
Steric Interactions and Conformational Strain
Isomerism in Disubstituted Cyclohexanes
When two substituents are present on a cyclohexane ring, constitutional and stereoisomerism become important considerations. For disubstituted cyclohexanes, we can have constitutional isomers (e.g., 1,2-, 1,3-, and 1,4-disubstituted) and, within each of these, stereoisomers (cis and trans). libretexts.org
Conformational Analysis of cis-1,3-Dimethylcyclohexane
The principles of conformational analysis can be effectively applied to understand the stereochemistry of this compound. This molecule exists as a mixture of two interconverting chair conformations.
In the cis isomer, both methyl groups must be on the same side of the ring. This can be achieved in two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). brainly.com
The diequatorial conformer is significantly more stable than the diaxial conformer. lumenlearning.com In the diequatorial conformation, both bulky methyl groups are in the less sterically hindered equatorial positions, avoiding any significant steric strain.
Conversely, the diaxial conformation is highly destabilized by severe steric interactions. numberanalytics.com Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. More significantly, there is a major steric repulsion between the two axial methyl groups themselves, an interaction often referred to as a syn-axial interaction. This interaction is particularly destabilizing. It is important to note that in 1,3-disubstituted cyclohexanes, the substituents are not on adjacent carbons, so there are no gauche butane (B89635) interactions between them. vaia.combrainly.com
The substantial energy difference between the two conformers means that at equilibrium, the diequatorial conformation is overwhelmingly favored. The energy of the diaxial conformation is estimated to be about 23 kJ/mol (5.4 kcal/mol) higher than the diequatorial conformation. lumenlearning.com This large energy gap effectively "locks" the molecule into the diequatorial conformation.
The table below summarizes the key energetic contributions to the strain in the conformers of this compound.
| Interaction Type | Energy (kJ/mol) | Energy (kcal/mol) | Present in Diaxial Conformer? | Present in Diequatorial Conformer? |
| 1,3-Diaxial H↔CH₃ | 3.8 | 0.9 libretexts.org | Yes (four total) | No |
| 1,3-Diaxial CH₃↔CH₃ | ~15.4 | ~3.7 | Yes | No |
| Total Approximate Strain | ~23 lumenlearning.com | ~5.4 lumenlearning.com | - | - |
The following table details the relative energies of the two chair conformations of this compound.
| Conformer | Substituent Positions | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Population at 25°C |
| A | diequatorial | 0 | 0 | >99.9% |
| B | diaxial | ~23 lumenlearning.com | ~5.6 | <0.1% |
cis-trans Isomerism
In disubstituted cycloalkanes, the spatial orientation of the two substituents relative to the ring gives rise to cis-trans isomerism, a type of stereoisomerism. jove.com When both substituents are on the same side of the ring, the isomer is termed cis. jove.com Conversely, if the substituents are on opposite sides of the ring, it is the trans isomer. jove.com These isomers possess different physical properties and cannot be interconverted without breaking and reforming chemical bonds. jove.com
For 1,3-dimethylcyclohexane (B1346967), the cis isomer has both methyl groups on the same side of the cyclohexane ring. doubtnut.com This can be visualized as both substituents pointing "up" or both pointing "down" relative to the plane of the ring. youtube.com In contrast, the trans isomer has the methyl groups on opposite sides of the ring. doubtnut.com
Diastereomerism in 1,3-Disubstituted Cyclohexanes
1,3-Disubstituted cyclohexanes, such as 1,3-dimethylcyclohexane, exist as a pair of diastereomers: a cis isomer and a trans isomer. spcmc.ac.in Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in The cis and trans isomers of 1,3-dimethylcyclohexane are diastereomers of each other. vaia.comlibretexts.org
Each of these diastereomers can exist in different chair conformations through a process called ring flipping. spcmc.ac.in The relative stability of these conformers is determined by the steric interactions present. spcmc.ac.in For this compound, the two possible chair conformations are the diequatorial (e,e) and the diaxial (a,a). dummies.com The diequatorial conformer, where both methyl groups occupy the less sterically hindered equatorial positions, is significantly more stable. dummies.comvaia.com The diaxial conformer is highly unstable due to severe steric strain between the two axial methyl groups. yale.edu
In the case of trans-1,3-dimethylcyclohexane (B1361371), each chair conformation has one methyl group in an axial position and the other in an equatorial position (a,e or e,a). jove.com This results in unavoidable 1,3-diaxial interactions, making the trans isomer less stable than the diequatorial cis isomer. vaia.comstereoelectronics.org
Chirality and Meso Compounds in 1,3-Disubstituted Cyclohexanes
Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. Such molecules are called chiral and can exist as a pair of enantiomers.
Absence of Enantiomerism in this compound (Meso Compound)
This compound, despite having two chiral centers (the carbon atoms to which the methyl groups are attached), is an achiral molecule. vaia.comquora.com This is because it possesses an internal plane of symmetry that passes through carbons 2 and 5 of the cyclohexane ring. spcmc.ac.inmvpsvktcollege.ac.in A molecule with chiral centers that is itself achiral due to an internal plane of symmetry is known as a meso compound. vaia.comlibretexts.orgbrainly.in
The presence of this symmetry plane means that the molecule is superimposable on its mirror image, and therefore, it does not have an enantiomer. quora.com Both the planar representation and the chair conformations (diequatorial and the unstable diaxial) of this compound are achiral. spcmc.ac.in
In contrast, trans-1,3-dimethylcyclohexane lacks a plane of symmetry and is therefore chiral. brainly.in It exists as a pair of enantiomers that are non-superimposable mirror images of each other. vaia.com
Implications for Optical Activity
A direct consequence of a molecule being achiral is its inability to rotate the plane of plane-polarized light. Such a substance is termed optically inactive. Since this compound is a meso compound and therefore achiral, it is optically inactive. spcmc.ac.inmvpsvktcollege.ac.inbrainly.in The presence of the internal plane of symmetry effectively cancels out any potential optical rotation. brainly.in
The table below summarizes the stereochemical properties of the isomers of 1,3-dimethylcyclohexane.
| Isomer | Chirality | Optical Activity | Relationship to other isomers |
| This compound | Achiral (meso compound) | Inactive | Diastereomer of the trans isomers |
| (R,R)-trans-1,3-Dimethylcyclohexane | Chiral | Active | Enantiomer of (S,S)-trans-1,3-dimethylcyclohexane |
| (S,S)-trans-1,3-Dimethylcyclohexane | Chiral | Active | Enantiomer of (R,R)-trans-1,3-dimethylcyclohexane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-1,3-dimethylcyclohexane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUHPSBDNVHKL-OCAPTIKFSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C | |
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Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858738 | |
| Record name | (Z)-1,3-Dimethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
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Physical Description |
Clear colorless liquid with an odor like hexane; [Acros Organics MSDS] | |
| Record name | cis-1,3-Dimethylcyclohexane | |
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Vapor Pressure |
21.5 [mmHg] | |
| Record name | cis-1,3-Dimethylcyclohexane | |
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CAS No. |
638-04-0 | |
| Record name | cis-1,3-Dimethylcyclohexane | |
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| Record name | 1,3-Dimethylcyclohexane, cis- | |
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| Record name | cis-1,3-Dimethylcyclohexane | |
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| Record name | (Z)-1,3-Dimethylcyclohexane | |
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| Record name | cis-1,3-dimethylcyclohexane | |
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| Record name | 1,3-DIMETHYLCYCLOHEXANE, CIS- | |
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Computational and Theoretical Studies on Cis 1,3 Dimethylcyclohexane
Quantum Chemical Methods for Conformational Analysis
A variety of quantum chemical methods are utilized to investigate the conformational landscape of cis-1,3-dimethylcyclohexane. These methods are crucial for accurately predicting the relative energies of its different spatial arrangements, primarily the chair conformations. The diequatorial conformer, where both methyl groups occupy equatorial positions, is significantly more stable than the diaxial conformer, which suffers from severe steric strain. yale.edulibretexts.org
Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for studying this compound. nih.govresearchgate.net The B3LYP/6-31G(d,p) level of theory has been used for geometry optimization and the calculation of conformational energies. nih.gov Studies have shown that DFT methods can correctly identify the diequatorial conformer as the global minimum. nih.gov For instance, time-dependent DFT (TD-DFT) calculations using the CAM-B3LYP functional have been employed to simulate and interpret the far-ultraviolet spectra of dimethylcyclohexane isomers, providing insights into their electronic transitions. nih.gov The B3LYP/6-311++G(d,p) level of theory has also been used to perform full geometry optimizations to identify all distinguishable molecular structures. researchgate.net
Møller–Plesset perturbation theory, truncated at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects. wikipedia.orgsmu.edu It is frequently used for accurate energy calculations and geometry optimizations. rsc.org For this compound, MP2 calculations, such as those at the MP2/6-31G(d,p) level, have been benchmarked against higher-level theories. nih.gov These studies confirm that MP2 correctly predicts the diequatorial conformer as being more stable than the diaxial form. nih.gov In a comparative study, MP2 showed a very low mean error (0.35 kcal mol⁻¹) when benchmarked against high-accuracy DLPNO-CCSD(T) reference values for conformational energies of a set of organic molecules including this compound. nih.gov Full geometry optimizations have also been carried out at the MP2/6-311++G(d,p) level to explore the complete interconversion pathways. researchgate.net
Gaussian-4 (G4) theory is a high-accuracy composite quantum chemical method used for calculating precise energies. ccu.edu.twnih.gov It is built upon a sequence of calculations that include geometry optimization at the B3LYP level, and single-point energy calculations at higher levels of theory, including CCSD(T), to approximate the exact energy. ccu.edu.twnih.gov G4 theory has been applied to study the inversion and topomerization mechanisms of dimethylcyclohexanes, providing highly accurate energy data for the various conformers and transition states involved in the interconversion processes. researchgate.net
Coupled Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. afit.eduesqc.org Due to its computational cost, it is often used to provide benchmark reference values for other, less computationally intensive methods. nih.gov For this compound, the DLPNO-CCSD(T) method (Domain-based Local Pair Natural Orbital CCSD(T)) has been used to establish accurate reference values for conformational energies. nih.gov These high-level calculations provide the definitive theoretical confirmation of the stability difference between the diequatorial and diaxial conformers. nih.gov
| Computational Method | Key Application for this compound | Reference |
| DFT (B3LYP) | Geometry optimization, conformational energy calculation, simulation of UV spectra. | nih.govresearchgate.netnih.gov |
| MP2 | Accurate conformational energy calculation and geometry optimization. | nih.govresearchgate.net |
| G4 Theory | High-accuracy energy calculations for conformational interconversion studies. | researchgate.net |
| CCSD(T) | Benchmark calculations for conformational energies. | nih.gov |
Geometry Optimization and Molecular Structure Determination
Computational methods are essential for determining the precise molecular structure and optimized geometry of the conformers of this compound. Full geometry optimizations are performed using methods like B3LYP and MP2 with appropriate basis sets (e.g., 6-311++G(d,p)) to locate the energy minima on the potential energy surface that correspond to stable conformers. researchgate.net These calculations provide detailed structural parameters such as bond lengths, bond angles, and dihedral angles for both the stable diequatorial (e,e) and the high-energy diaxial (a,a) chair conformations. spcmc.ac.in The diequatorial conformation is characterized by having both methyl groups in the plane of the ring, minimizing steric interactions, whereas the diaxial conformer has both methyl groups pointing up and down, leading to significant 1,3-diaxial steric strain. yale.eduoregonstate.edu
Potential Energy Surface (PES) Mapping
Mapping the potential energy surface (PES) is crucial for understanding the dynamics of conformational changes in this compound. The PES connects the stable conformers (energy minima) through transition states (saddle points). For this compound, the PES illustrates the pathway for the chair-to-chair interconversion, which flips the molecule from the diequatorial to the diaxial conformer. researchgate.net The energy difference between the diequatorial and diaxial forms has been measured to be approximately 5.4 kcal/mol. pearson.com Computational studies explore the full interconversion routes, identifying transition states and intermediate structures, such as twist-boat conformations. researchgate.net These studies, often employing methods like B3LYP and MP2, help to elucidate the complete mechanism and energetics of the ring inversion process. researchgate.net The study of the potential energy surface allows for the establishment of the existence of various conformers and the pathways connecting them. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Stability | Key Steric Interaction |
| Diequatorial (e,e) | 0 (Reference) | Most Stable | None |
| Diaxial (a,a) | ~5.4 - 5.6 | Least Stable | 1,3-diaxial interaction between methyl groups |
Exploration of Complete Interconversion Routes
The conformational flexibility of the cyclohexane (B81311) ring in this compound allows for various interconversion pathways between its different spatial arrangements. The primary and most studied interconversion is the chair-to-chair ring flip. For this compound, this process interconverts the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
Identification of Stationary Points (Minima and Transition States)
On a potential energy surface, stationary points are critical for understanding conformational behavior. These are points where the forces on all atoms are zero. studfile.net For this compound, computational studies have identified two key types of stationary points:
Minima: These represent stable or semi-stable conformers. For this compound, the two primary minima are the diequatorial (e,e) and diaxial (a,a) chair conformations. spcmc.ac.inlibretexts.org The diequatorial conformer is the global minimum, meaning it is the most stable conformation, while the diaxial conformer is a local minimum at a significantly higher energy. spcmc.ac.inlibretexts.org
Transition States: These are first-order saddle points on the potential energy surface, representing the energy maxima along the reaction coordinate between two minima. studfile.net During the chair-to-chair interconversion, the molecule must pass through high-energy transition states. Advanced computational methods such as MP2, G4, and CCSD(T) have been used to refine the energies of these stationary points, providing a more accurate picture of the energy barriers involved in the conformational changes. researchgate.net
Thermodynamic Stability and Relative Energies of Conformers
The relative stability of the conformers of this compound is a central theme in its stereochemical analysis. The diequatorial conformer is overwhelmingly more stable than the diaxial conformer. libretexts.orgbrainly.com This preference is attributed to the avoidance of severe steric strain in the diequatorial form. brainly.com In the diaxial conformation, the two axial methyl groups experience a significant repulsive 1,3-diaxial interaction, which is highly destabilizing. libretexts.orgutexas.edu The diequatorial conformer, in contrast, places both bulky methyl groups in the less crowded equatorial positions, resulting in a much lower energy state. libretexts.orglibretexts.org
| Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |
| Diequatorial (e,e) | Both methyl groups equatorial | Minimal steric strain | More stable (Global Minimum) |
| Diaxial (a,a) | Both methyl groups axial | Severe 1,3-diaxial interaction between methyl groups | Less stable (Local Minimum) |
Calculations of Gibbs Free Energy Differences
The difference in stability between conformers is quantified by the Gibbs free energy difference (ΔG). For this compound, the energy difference between the diequatorial and the much less stable diaxial conformer is significant. One of the chair conformers is reported to be 5.4 kcal/mol less stable than the other. pearson.com This energy difference is largely due to the steric strain introduced by the 1,3-diaxial interaction between the two methyl groups in the (a,a) conformer. pearson.com The preference for a substituent to be in the equatorial position is often expressed as its "A-value," which is the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orgvaia.com For a methyl group, this value is approximately 1.7 kcal/mol. libretexts.org
Temperature-Dependent Conformational Populations (Boltzmann Distribution)
The population of each conformer in an equilibrium mixture is dependent on the temperature and the Gibbs free energy difference between them. This relationship is described by the Boltzmann distribution. Due to the large energy difference (ΔG) between the diequatorial and diaxial conformers of this compound, the diequatorial conformation predominates, with greater than 99% of molecules adopting this arrangement at equilibrium.
Computational studies have calculated the temperature-dependent populations of the stable minima. researchgate.net These calculations show how the population of the higher-energy diaxial conformer, while always small, increases slightly with increasing temperature as more thermal energy becomes available to overcome the energy gap. researchgate.netnih.govnih.gov However, even at elevated temperatures, the diequatorial form remains the overwhelmingly dominant species.
Modeling of Inversion-Topomerization Mechanisms
The dynamic interconversion of conformers in this compound is modeled through inversion-topomerization mechanisms. researchgate.net This involves the "ring flip" that inverts the chair conformation, coupled with topomerization processes that involve boat and twist-boat intermediates. researchgate.netjmcs.org.mx These models are constructed based on the potential energy surfaces calculated using quantum mechanics. researchgate.net
Theoretical Descriptions of Conformational Equilibria
The equilibrium can be represented as:
(a,a) Chair ⇌ (e,e) Chair
Theoretical models and computational studies provide the energetic parameters for this equilibrium, including the relative energies of the minima and the energy barriers of the transition states connecting them. researchgate.netnih.gov These theoretical descriptions are crucial for understanding how the molecule's three-dimensional structure influences its properties and reactivity.
Advanced Spectroscopic and Analytical Techniques for Studying Cis 1,3 Dimethylcyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Cis-1,3-dimethylcyclohexane exists as a dynamic equilibrium between two chair conformations: a diequatorial (ee) conformer and a diaxial (aa) conformer. At room temperature, these conformers rapidly interconvert via a process known as ring inversion or ring flipping. The diequatorial conformer is significantly more stable and therefore predominates because it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.orglibretexts.org NMR spectroscopy is uniquely suited to study this dynamic process, providing detailed insights into the structure of the dominant conformer and the energetics of the ring inversion.
At room temperature, the ¹H NMR spectrum of this compound displays time-averaged signals because the rate of ring inversion is much faster than the NMR timescale. This rapid flipping averages the chemical environments of the axial and equatorial protons. Consequently, protons that are axial in one chair form and equatorial in the other have a single, averaged chemical shift.
The spectrum is characterized by complex multiplets for the cyclohexane (B81311) ring protons and a signal for the two equivalent methyl groups. The rapid conformational exchange simplifies the spectrum, masking the distinct signals of the individual conformers. However, data from the averaged spectrum can still provide valuable structural information.
Note: The assignments correspond to different proton environments in the molecule under specific experimental conditions (399.65 MHz in CDCl₃). The signals are complex due to overlapping multiplets. chemicalbook.com
¹³C NMR spectroscopy is a crucial technique for understanding the structure and symmetry of this compound. It provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a clear picture of its time-averaged symmetry.
This compound is a meso compound, possessing an internal plane of symmetry that passes through C2 and C5 of the cyclohexane ring. vaia.comyoutube.com Due to the rapid ring inversion at room temperature, which averages the axial and equatorial positions, this symmetry is maintained on the NMR timescale. As a result, the molecule exhibits fewer ¹³C NMR signals than the total number of carbon atoms. The two methyl carbons are equivalent, as are the C1/C3, C4/C6, and C2/C5 pairs. This leads to a total of five distinct signals in the room-temperature ¹³C NMR spectrum.
Dynamic NMR (DNMR) is an experimental technique used to measure the rates of conformational exchange processes, such as the chair-chair ring inversion in this compound. As the temperature of the sample is lowered, the rate of ring inversion decreases. This change in rate can be observed through characteristic changes in the NMR spectrum, such as the broadening of signals (line broadening).
At a specific temperature, known as the coalescence temperature (Tc), the individual signals for the two different chair forms merge into a single broad peak. By analyzing the shape of the NMR signals at different temperatures around the coalescence point, it is possible to calculate the rate constant (k) for the ring inversion. From this, the free energy of activation (ΔG‡) for the process can be determined, providing a quantitative measure of the energy barrier to ring flipping. researchgate.net
By significantly lowering the temperature (e.g., to -90 °C or below), the rate of ring inversion can be slowed to the point where it is no longer fast on the NMR timescale. vaia.com This is often referred to as "freezing out" the conformations. Under these conditions, the NMR spectrometer detects the two chair conformers—the major diequatorial (ee) and the minor diaxial (aa)—as separate entities.
The simple five-line ¹³C NMR spectrum observed at room temperature would resolve into a much more complex spectrum. Two distinct sets of signals would appear, one for each conformer. The relative intensity of the signals in each set is proportional to the population of that conformer. For this compound, the signals corresponding to the diequatorial conformer would be far more intense than those for the highly unstable diaxial conformer. libretexts.org This low-temperature approach allows for the direct observation of the individual conformers and the precise determination of their equilibrium ratio. acs.org
The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This principle is a cornerstone for the detailed conformational analysis of cyclohexane derivatives. digitellinc.com
In cyclohexane chairs, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) protons have characteristic dihedral angles and, therefore, distinct ³JHH values. Typically, ³JHH(ax-ax) is large (10–13 Hz), while ³JHH(ax-eq) and ³JHH(eq-eq) are small (2–5 Hz).
By measuring the time-averaged coupling constants from a high-resolution ¹H NMR spectrum of this compound at room temperature, one can determine the relative populations of the diequatorial and diaxial conformers. The observed coupling constant is a weighted average of the coupling constants in each individual conformer. This analysis provides a quantitative measure of the conformational equilibrium, confirming the strong preference for the diequatorial form. researchgate.net
¹³C NMR Spectroscopy for Structural and Conformational Insights
Infrared (IR) Spectroscopy for Conformational Distinction
Infrared (IR) spectroscopy is a powerful tool for analyzing the conformational isomers of substituted cyclohexanes. The vibrational frequencies of specific bonds, particularly C-H bonds, are sensitive to their spatial orientation, allowing for the differentiation between axial and equatorial substituents.
In this compound, one methyl group occupies an axial position while the other is equatorial in one chair conformer (a,e), and vice versa in the other (e,a). The C-H stretching vibrations of the methyl groups and the hydrogen atoms on the cyclohexane ring are influenced by their axial or equatorial orientation.
Studies on alkyl-substituted cyclohexanes have established that the C-H stretching frequencies differ for axial and equatorial C-H bonds. Generally, axial C-H bonds absorb at lower frequencies compared to their equatorial counterparts. For instance, in cyclohexane itself, the axial C-H stretch appears around 2850 cm⁻¹, while the equatorial C-H stretch is found at approximately 2890 cm⁻¹.
For methylcyclohexane, a model for understanding disubstituted compounds, the C-H stretching bands of the methyl group also show conformational dependence. Research has identified specific bands related to the orientation of the methyl group. A band around 2865 cm⁻¹ has been associated with the equatorial conformer of methylcyclohexane, while a band near 2843 cm⁻¹ is characteristic of the axial conformer. These differences arise from the varying steric interactions and electronic environments experienced by the C-H bonds in each orientation. In this compound, the presence of both axial and equatorial methyl groups in its primary conformer leads to a complex IR spectrum where these distinct C-H stretching frequencies can be observed, providing evidence for its conformational state.
Vapor phase IR spectroscopy offers a means to study molecules in an environment free from intermolecular interactions that occur in condensed phases. This technique is particularly useful for examining the conformational equilibrium of molecules like this compound. In the vapor phase, the molecule's energy is determined primarily by its intramolecular forces. By analyzing the IR spectrum at different temperatures, the relative populations of the conformers can be determined, and the enthalpy difference (ΔH°) between them can be calculated. For this compound, the two chair conformers (1a,3e and 1e,3a) are energetically equivalent, leading to a 1:1 population at equilibrium. Vapor phase IR studies would confirm this by showing temperature-independent band intensities for the axial and equatorial C-H stretches.
Gas Chromatography (GC) for Isomer Separation and Analysis
Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds like the isomers of dimethylcyclohexane. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
The cis and trans isomers of 1,3-dimethylcyclohexane (B1346967) can be effectively separated using GC. The separation relies on the subtle differences in their physical properties, including their boiling points and polarities, which influence their interaction with the GC stationary phase. The cis isomer, with one axial and one equatorial methyl group, has a slightly different molecular shape and dipole moment compared to the trans isomer, which exists predominantly in a diequatorial conformation.
On a nonpolar stationary phase, such as squalane, the elution order is primarily determined by the boiling points of the isomers. The this compound isomer generally has a lower boiling point than the trans isomer and therefore typically elutes first. On polar stationary phases, such as those containing cyano groups, the separation can be further enhanced. The small difference in polarity between the cis and trans isomers leads to differential interactions with the polar stationary phase, affecting their retention times. The slightly greater accessibility of the methyl groups in the cis isomer can influence its interaction with the stationary phase, leading to a different retention time compared to the more stable and less sterically hindered diequatorial trans isomer. This allows for the baseline separation and quantification of the two isomers in a mixture.
Ultrasonic Absorption and Relaxation Studies of Cyclohexane Derivatives
Ultrasonic absorption spectroscopy is a technique used to study the kinetics of rapid conformational changes in molecules. By measuring the absorption of sound waves as a function of frequency, information about the energy barriers and reaction rates of processes like chair-chair interconversion in cyclohexane derivatives can be obtained.
In a study of various dimethylcyclohexanes, ultrasonic relaxation was observed in this compound in a solution with acetone. This relaxation is attributed to the perturbation of the equilibrium between the two identical chair conformers (1a,3e- and 1e,3a-dimethylcyclohexane) by the ultrasonic waves. The study determined the kinetic and thermodynamic parameters for this chair-chair interconversion.
The following table summarizes the findings for the conformational change in this compound at 233 K:
| Parameter | Value |
| Rate constant (k) | 1.1 x 10⁵ s⁻¹ |
| Free energy of activation (ΔG‡) | 10.2 kcal/mol |
| Enthalpy of activation (ΔH‡) | 9.7 kcal/mol |
| Entropy of activation (ΔS‡) | -2.3 cal/mol·K |
These data provide a quantitative measure of the energy barrier to ring inversion for the this compound molecule. The negative entropy of activation suggests a more ordered transition state compared to the ground state conformers.
Reactivity and Reaction Mechanisms Involving Cis 1,3 Dimethylcyclohexane As a Model Compound
Influence of Conformation on Reactivity
The spatial arrangement of atoms in a molecule, its conformation, plays a pivotal role in determining its reactivity. For cyclohexane (B81311) derivatives like cis-1,3-dimethylcyclohexane, the chair conformation is the most stable, and the orientation of substituents as either axial or equatorial significantly impacts reaction pathways and rates.
Stereoelectronic Effects in Cyclohexane Reactions
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule. In cyclohexane systems, these effects are particularly pronounced and can dictate the course of a reaction. fiveable.me The alignment of orbitals, such as the interacting orbitals in a transition state, is crucial for a reaction to proceed efficiently.
For this compound, the most stable conformation is the one where both methyl groups occupy equatorial positions, which minimizes steric strain. stereoelectronics.orgscribd.com The alternative diaxial conformation is significantly destabilized by 1,3-diaxial interactions between the two methyl groups. numberanalytics.comyale.edu This conformational preference has profound implications for its reactivity. For a reaction to occur, the molecule may need to adopt a less stable conformation to achieve the necessary orbital alignment, which in turn affects the reaction's energy barrier. fiveable.me
Conformational Control in Reaction Pathways
The conformation of a cyclohexane derivative can control the reaction pathway by favoring one mechanism over another or by influencing the regioselectivity and stereoselectivity of the products. For a reaction to proceed, the reacting groups must be in the correct spatial orientation. If the most stable conformation does not meet this requirement, the molecule must undergo a conformational change, such as a ring flip, to a less stable, reactive conformation. libretexts.orglibretexts.orglibretexts.org
In the context of this compound, its strong preference for the diequatorial conformation means that any reaction requiring an axial substituent will proceed through the higher-energy diaxial conformer. spcmc.ac.in This can significantly slow down the reaction rate compared to an isomer where the reactive group is already in the required axial position in its most stable conformation. youtube.com The energy difference between the conformers directly influences the activation energy of the reaction. numberanalytics.com
Elimination Reactions (E2) and Stereochemistry
The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. In cyclohexane systems, the stereochemistry of the E2 reaction is strictly governed by the conformational arrangement of the substituents.
Anti-Periplanar Requirement for Leaving Group and Beta-Hydrogen
A fundamental requirement for an E2 reaction to occur is that the leaving group and the beta-hydrogen (the hydrogen on the carbon adjacent to the carbon bearing the leaving group) must be in an anti-periplanar arrangement. libretexts.orglibretexts.orgchemistrysteps.com This means they must be in the same plane and oriented at a 180° dihedral angle to each other. chemistrysteps.commasterorganicchemistry.com This specific geometry allows for the smooth overlap of the developing p-orbitals in the transition state, leading to the formation of the new pi bond. chemistrysteps.com
Role of Axial Leaving Groups in Cyclohexane E2 Reactions
In a cyclohexane chair conformation, the anti-periplanar requirement for an E2 reaction can only be satisfied when both the leaving group and the beta-hydrogen are in axial positions. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com An equatorial leaving group is not properly aligned with any of the adjacent hydrogens (both axial and equatorial) for an E2 elimination to take place. libretexts.orglibretexts.org Therefore, for an E2 reaction to proceed on a cyclohexane ring, the leaving group must be in an axial position. chemistrysteps.commasterorganicchemistry.comkhanacademy.org If the leaving group is equatorial in the most stable conformation, the ring must first flip to a conformation where the leaving group becomes axial. libretexts.orglibretexts.org
Impact of Cyclohexane Substituents on E2 Reaction Rates
The rate of an E2 reaction in a substituted cyclohexane is significantly influenced by the stability of the chair conformation that has the leaving group in the required axial position. chemistrysteps.commasterorganicchemistry.com If the conformation with an axial leaving group is energetically unfavorable due to steric interactions, the concentration of this reactive conformer at equilibrium will be low, and the reaction rate will be slow. libretexts.orgmasterorganicchemistry.com
For example, consider a hypothetical E2 reaction involving a derivative of this compound where one of the methyl groups is replaced by a good leaving group. In its most stable diequatorial-like conformation, the leaving group would be equatorial. For the E2 reaction to occur, the ring would have to flip to a diaxial-like conformation, which is highly unstable due to severe 1,3-diaxial interactions. numberanalytics.comyoutube.com This high-energy barrier would result in a very slow E2 reaction rate. youtube.com
Conversely, if a cyclohexane isomer has a conformation where the leaving group is axial and other bulky substituents are equatorial, this conformation will be more stable and present in a higher concentration, leading to a faster E2 reaction rate. youtube.com This demonstrates the profound control that substituent orientation and conformational energetics exert on the reactivity of cyclohexane derivatives.
Data Tables
Table 1: Conformational Analysis of 1,3-Dimethylcyclohexane (B1346967) Isomers
| Isomer | Most Stable Conformation | Key Steric Interactions in Most Stable Conformation | Relative Stability |
| This compound | Diequatorial | Minimal steric strain. stereoelectronics.orgscribd.com | More stable. stereoelectronics.org |
| trans-1,3-Dimethylcyclohexane (B1361371) | Equatorial-Axial | Gauche interactions involving the axial methyl group. spcmc.ac.in | Less stable. stereoelectronics.org |
Table 2: Requirements for E2 Elimination in Cyclohexane Systems
| Factor | Requirement | Rationale |
| Stereochemistry | Anti-periplanar alignment of leaving group and β-hydrogen. libretexts.orglibretexts.orgchemistrysteps.com | Optimal overlap of orbitals in the transition state to form the new π bond. chemistrysteps.com |
| Conformation | Both leaving group and β-hydrogen must be in axial positions. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com | This is the only arrangement in a chair conformation that satisfies the anti-periplanar requirement. chemistrysteps.commasterorganicchemistry.com |
| Reactivity | The rate depends on the stability of the conformer with the axial leaving group. chemistrysteps.commasterorganicchemistry.com | A higher concentration of the reactive conformer leads to a faster reaction. masterorganicchemistry.com |
Ring Opening Reactions on Catalytic Systems
The ring-opening of naphthenic compounds like this compound is a critical reaction in the petroleum industry for improving fuel properties. ou.edupsu.edu The structure of the molecule and the type of catalyst used significantly influence the reaction pathway and the resulting products. Iridium (Ir) has been identified as a highly active metal for the hydrogenolysis and ring-opening of six-membered rings. ou.edu Studies using this compound as a model reactant have been instrumental in elucidating the mechanisms of these catalytic processes. ou.edupsu.edu
The choice of support material for the iridium catalyst, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), plays a crucial role in determining the selectivity of the C-C bond cleavage. ou.edupsu.edu For instance, iridium supported on silica (Ir/SiO₂) tends to favor the opening of unsubstituted C-C bonds, yielding products with a high degree of branching. ou.eduacs.org In contrast, iridium on alumina (Ir/Al₂O₃) is less selective and facilitates the cleavage of substituted C-C bonds as well, leading to products with lower branching and an increase in secondary hydrogenolysis that produces lighter molecules. ou.edu
The primary products from the ring-opening of 1,3-dimethylcyclohexane at low conversion levels include 2-methylheptane, 4-methylheptane, and 2,4-dimethylhexane. ou.edu
The catalytic ring-opening of cycloalkanes on metal surfaces can proceed through several distinct mechanisms, which dictates which C-C bond in the ring is broken. ou.edupsu.edu The cleavage of the C-C bond is typically preceded by a series of quasi-equilibrated dehydrogenation steps, forming unsaturated species bound to the catalyst surface. acs.org Three primary mechanisms have been proposed for the hydrogenolysis of substituted cyclohexanes:
Dicarbene Mechanism: This mechanism involves the formation of a dicarbene intermediate on the metal catalyst surface. It results in the cleavage of unsubstituted C-C bonds (i.e., bonds between secondary carbon atoms). ou.edupsu.edu This pathway is favored on Ir/SiO₂ catalysts and is significant because it preserves the methyl branches of the original molecule, leading to the formation of highly branched isoparaffins. ou.edupsu.edusigmaaldrich.comsigmaaldrich.com
Adsorbed Olefin Mechanism: This pathway involves an adsorbed olefin intermediate and preferentially cleaves substituted C-C bonds within the ring. ou.edupsu.edu
Metallocyclobutane Mechanism: Similar to the adsorbed olefin mechanism, this pathway proceeds through a metallocyclobutane intermediate and also results in the cleavage of substituted C-C bonds. ou.edupsu.edu
The selectivity towards a specific mechanism is highly dependent on the catalyst system. psu.edu
| Mechanism | Preferred Catalyst System | Type of C-C Bond Cleavage | Resulting Product Characteristics |
|---|---|---|---|
| Dicarbene | Ir/SiO₂ | Unsubstituted (sec-sec) ou.edupsu.edu | High degree of branching ou.edu |
| Adsorbed Olefin / Metallocyclobutane | Ir/Al₂O₃ | Substituted psu.edu | Less branching, more linear products ou.edu |
Isomerization Processes
Isomerization in this compound encompasses both conformational changes (ring-flipping) and configurational isomerization to its trans diastereomer.
The cis isomer is thermodynamically more stable than the trans isomer. This stability is attributed to its ability to adopt a chair conformation where both methyl groups occupy equatorial positions, thus minimizing steric strain. The trans isomer must have one methyl group in an axial position and one in an equatorial position, which is a higher energy state. The heat of combustion for the cis isomer is lower than that of the trans isomer, confirming its greater stability. The energy difference between the two isomers is approximately 7 kJ/mol.
For the cis-isomer, the process of ring-flipping interconverts the diequatorial (e,e) conformation into the diaxial (a,a) conformation. This process must overcome a significant energy barrier. The diaxial form is highly destabilized by severe 1,3-diaxial steric interactions and is about 15.2 kJ/mol higher in energy than the diequatorial form. Consequently, the equilibrium heavily favors the diequatorial conformation, with over 99% of this compound molecules adopting this arrangement.
| Parameter | Isomer | Value | Note |
|---|---|---|---|
| Relative Stability | This compound | More Stable | The cis isomer is favored by ~7 kJ/mol. |
| trans-1,3-Dimethylcyclohexane | Less Stable | ||
| Dominant Conformation | This compound | Diequatorial (e,e) | The diaxial form is ~15.2 kJ/mol higher in energy. |
| trans-1,3-Dimethylcyclohexane | Axial-Equatorial (a,e) | Ring-flip interconverts between equivalent (a,e) and (e,a) forms. | |
| Heat of Isomerization (liquid, 25°C) | Ethylcyclohexane → this compound | -1.21 ± 0.17 kJ/mol nist.gov | |
| Heat of Isomerization (liquid, 25°C) | Ethylcyclohexane → trans-1,3-Dimethylcyclohexane | +2.26 ± 0.21 kJ/mol nist.gov |
Applications As a Model Compound in Fundamental Organic Chemistry Research
Probing Steric Strain and Conformational Interactions
cis-1,3-Dimethylcyclohexane is a classic example used to illustrate the concepts of conformational isomerism and steric strain in cyclic systems. utexas.edu Like other substituted cyclohexanes, it predominantly exists in two chair conformations that are in rapid equilibrium through a process known as ring-flipping. libretexts.orglibretexts.org
In the case of this compound, the two possible chair conformations are not energetically equivalent. libretexts.orglibretexts.org One conformation places both methyl groups in equatorial positions (diequatorial), while the other places both in axial positions (diaxial). libretexts.orglibretexts.org The diequatorial conformer is significantly more stable and, therefore, the predominant form at equilibrium. utexas.edustereoelectronics.org This stability difference is a direct consequence of severe steric hindrance in the diaxial form. numberanalytics.com
The primary source of this instability is the 1,3-diaxial interaction . utexas.edu In the diaxial conformation, the two axial methyl groups are brought into close proximity, leading to significant van der Waals repulsion. utexas.edu This interaction is energetically costly and destabilizes the molecule. numberanalytics.com The energy penalty for a single axial methyl group interacting with axial hydrogens at the C3 and C5 positions is approximately 1.7 to 1.8 kcal/mol (or about 7.6 kJ/mol). utexas.edulibretexts.org However, in diaxial this compound, the interaction is between two methyl groups, which is even more severe. utexas.edu The total steric strain in the diaxial conformer is estimated to be over 5.4 kcal/mol (approximately 23 kJ/mol) higher than the diequatorial conformer, which is considered to have a strain energy of zero as a reference. nih.gov This large energy difference means the equilibrium mixture consists of over 99% of the diequatorial conformer.
Because the methyl groups are on carbons 1 and 3, there are no gauche butane (B89635) interactions between them, which are observed in 1,2-disubstituted cyclohexanes. libretexts.orglibretexts.org This "clean" system makes this compound an ideal model for isolating and quantifying the effects of 1,3-diaxial interactions.
| Interaction Type | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |
|---|---|---|
| Axial CH₃ / Axial H (1,3-diaxial) | ~0.9 | ~3.8 |
| Total for one axial CH₃ group | ~1.8 (2 x 0.9) | ~7.6 (2 x 3.8) |
| Axial CH₃ / Axial CH₃ (in this compound) | >3.6 | >15 |
| Total for diaxial this compound vs. diequatorial | ~5.4 | ~23 |
Understanding Thermodynamic and Kinetic Factors in Organic Reactions
The significant difference in stability between the two chair conformers of this compound provides a clear illustration of thermodynamic control in a chemical equilibrium. wikipedia.orglibretexts.org The diequatorial conformer represents the thermodynamic product in the conformational equilibrium, as it is the lowest energy and most stable state. libretexts.org The reaction equilibrium overwhelmingly favors this conformer because the system naturally seeks to minimize its Gibbs free energy. wikipedia.org
This principle is also critical in the synthesis of this compound. For example, the catalytic hydrogenation of 1,3-dimethylcyclohexene favors the formation of the cis isomer. This is because the hydrogen atoms add to one face of the double bond (syn-addition), and the resulting saturated ring can then adopt the low-energy diequatorial conformation, making the cis product the thermodynamically favored one.
The concepts of kinetic versus thermodynamic control are fundamental in predicting the outcome of chemical reactions where multiple products are possible. wikipedia.orglibretexts.orgnumberanalytics.com A reaction under kinetic control yields the product that is formed fastest (i.e., has the lowest activation energy), while a reaction under thermodynamic control yields the most stable product (i.e., the product with the lowest Gibbs free energy). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com Reaction conditions, particularly temperature, play a crucial role; lower temperatures often favor the kinetic product, while higher temperatures allow for an equilibrium to be established, favoring the thermodynamic product. wikipedia.orglibretexts.org While this compound itself is more of a subject of thermodynamic stability studies, the principles it demonstrates are broadly applicable to understanding and controlling the product distribution in a wide range of organic reactions.
Studies in Stereospecificity and Stereoselectivity
The well-defined stereochemistry and conformational behavior of this compound make it a valuable substrate in studies of stereospecific and stereoselective reactions.
A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. siue.edu A stereoselective reaction is one in which a single reactant can form two or more stereoisomers as products, but one is formed preferentially. numberanalytics.com
The hydrogenation of 1,3-dimethylcyclohexene to form this compound is an example of a stereoselective reaction, as the cis isomer is the major product. The catalyst surface directs the addition of both hydrogen atoms to the same face of the ring, leading to the cis stereochemistry.
Furthermore, understanding the steric environment created by the axial and equatorial positions in molecules like this compound is crucial for designing stereoselective syntheses. numberanalytics.com For instance, in reactions involving the cyclohexane (B81311) ring, a reagent will preferentially attack from the less sterically hindered face. In the stable diequatorial conformer of this compound, both faces of the ring are sterically similar, but in related reactions, the principles of minimizing steric hindrance, so clearly demonstrated by this molecule, are used to predict and control stereochemical outcomes. For example, in the hydroxylation of the related cis-1,2-dimethylcyclohexane, the reaction can proceed with high retention of stereochemistry, demonstrating how the conformation of the substrate directs the approach of the reagent. nih.gov
Investigating Molecular Dynamics in Cyclic Systems
This compound is also utilized in computational chemistry to study the molecular dynamics of cyclic systems. uq.edu.au Molecular dynamics (MD) simulations allow researchers to model the physical movements of atoms and molecules over time, providing insights into processes like conformational changes. nih.gov
The ring-flip of cyclohexane and its derivatives is a fundamental dynamic process that can be investigated using MD simulations. nih.gov These simulations can calculate the energy barriers between different conformations (e.g., chair and twist-boat) and the rate of interconversion. nih.gov this compound, with its two distinct chair conformations of vastly different energies, serves as an excellent test case for validating and refining the force fields used in these simulations. uq.edu.au The Automated Topology Builder (ATB), for instance, provides parameters for simulating this compound in MD studies. uq.edu.au
By studying the dynamics of the ring-flip in this compound, scientists can better understand how substituents affect the energy landscape and the dynamic behavior of the ring. researchgate.netacs.org These computational studies complement experimental data from techniques like NMR spectroscopy and provide a more complete picture of the flexibility and motion inherent in cyclic molecules, which can influence their reactivity. acs.orgsemanticscholar.org
Conclusion and Future Research Directions
Summary of Key Conformational and Stereochemical Insights
The conformational analysis of cis-1,3-dimethylcyclohexane reveals a strong preference for a specific three-dimensional arrangement. The molecule can, in principle, exist in two primary chair conformations: one where both methyl groups occupy equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.orglibretexts.orglibretexts.orgvaia.com Overwhelmingly, experimental data and computational models demonstrate that the diequatorial conformer is significantly more stable. libretexts.orglibretexts.orglibretexts.orgvaia.comvaia.com
The instability of the diaxial conformation stems from severe steric hindrance. vaia.com This includes not only the 1,3-diaxial interactions between each axial methyl group and the axial hydrogens on the same side of the ring but also a significant and highly unfavorable interaction between the two axial methyl groups themselves. yale.edupressbooks.pub This latter interaction, sometimes referred to as a syn-pentane-like interaction, contributes a substantial amount of strain energy, rendering the diaxial form practically negligible at equilibrium. yale.edu Consequently, this compound is considered an "anancomeric" system, meaning it exists almost exclusively in a single conformation—the diequatorial form. spcmc.ac.in
From a stereochemical perspective, this compound is an achiral molecule. spcmc.ac.invaia.com Despite having two stereocenters (the carbon atoms to which the methyl groups are attached), the molecule possesses an internal plane of symmetry that passes through carbons 2 and 5. spcmc.ac.in This symmetry element means that the molecule is superimposable on its mirror image, classifying it as a meso compound. spcmc.ac.invaia.com Therefore, there is only one stereoisomer of this compound. vaia.com In contrast, the trans-1,3-dimethylcyclohexane (B1361371) isomer is chiral and exists as a pair of enantiomers. vaia.com The relationship between the cis isomer and either of the trans enantiomers is diastereomeric. vaia.combasicmedicalkey.com
| Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |
| Diequatorial | Both methyl groups are equatorial. | Minimal steric strain. libretexts.orglibretexts.orglibretexts.org | Highly favored. libretexts.orglibretexts.orglibretexts.orgvaia.comvaia.com |
| Diaxial | Both methyl groups are axial. | Severe 1,3-diaxial interactions between methyl groups and axial hydrogens, and a significant methyl-methyl interaction. vaia.comyale.edupressbooks.pub | Highly unfavored. yale.edu |
Unresolved Questions and Challenges in Computational Modeling
While the fundamental conformational preferences of this compound are well-established, nuances and challenges remain, particularly in the realm of computational modeling. Accurately quantifying the energetic penalty of the 1,3-diaxial methyl-methyl interaction remains a topic of refined investigation. While early estimates provided a significant value for this strain, more advanced computational methods continue to refine this number. yale.edupressbooks.pubmvpsvktcollege.ac.in
A significant challenge lies in the precise modeling of non-covalent interactions, such as van der Waals forces and dispersion interactions, which are critical in determining the subtle energy differences between conformations. The choice of computational method (e.g., different density functional theory (DFT) functionals or basis sets) can influence the calculated energies and geometries. Validating these computational models against high-precision experimental data is crucial for their continued development and reliability.
Furthermore, modeling the dynamic behavior of the ring flip, even though the equilibrium heavily favors one side, presents computational hurdles. Accurately mapping the potential energy surface for this transformation and identifying the transition state geometries and energies requires sophisticated computational approaches.
Potential for Further Spectroscopic and Dynamic Studies
Advanced spectroscopic techniques offer avenues for a more detailed understanding of this compound's structure and dynamics. While standard NMR and IR spectroscopy readily confirm the gross structural features, more specialized techniques could provide deeper insights. nih.govnist.gov
For instance, low-temperature NMR studies could potentially allow for the direct observation and characterization of the high-energy diaxial conformer, providing experimental validation of its predicted properties. cdnsciencepub.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide precise information about through-space distances between protons, further confirming the spatial arrangement of the methyl groups in the dominant diequatorial conformation.
Dynamic NMR spectroscopy could be employed to study the kinetics of the chair-chair interconversion, even if the equilibrium is one-sided. By carefully selecting experimental conditions, it may be possible to measure the rate of this process, providing valuable data on the energy barrier to ring flipping. acs.org Additionally, ultrafast spectroscopic techniques, such as femtosecond-resolved spectroscopy, could potentially probe the very initial stages of conformational changes, offering a real-time view of the molecule's dynamic behavior.
Broader Implications for Understanding Organic Reactivity and Structure
The study of this compound has far-reaching implications for the broader field of organic chemistry. It serves as a textbook example for introducing the concepts of conformational analysis, steric strain, and the A-value of substituents. wikipedia.orgmasterorganicchemistry.com The A-value, which quantifies the energetic preference of a substituent for the equatorial position, is a fundamental concept in predicting the most stable conformation of substituted cyclohexanes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Understanding the conformational preferences of molecules like this compound is critical for predicting their reactivity. The accessibility of different conformations can profoundly influence the stereochemical outcome of reactions. For a reaction to occur, the molecule may need to adopt a specific, sometimes higher-energy, conformation. The principles learned from this model system can be extended to more complex cyclic molecules, including natural products and pharmaceuticals, where stereochemistry and conformation are often intimately linked to biological activity. echemi.comsapub.org
In essence, the detailed analysis of this compound provides a crucial foundation for chemists to rationalize and predict the three-dimensional structures of organic molecules and, by extension, their physical properties and chemical behavior. The clear-cut nature of its conformational preferences makes it an invaluable tool for both teaching and research in the ongoing quest to understand the intricate relationship between molecular structure and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
